3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the molecular formula C18H16N2O2S2. It has an average mass of 356.462 Da and a mono-isotopic mass of 356.065308 Da .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The compound is likely to participate in reactions typical of its functional groups. The sulfanyl group (-SH) can undergo oxidation and substitution reactions, while the methoxy group (-OCH3) can participate in ether cleavage reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .Scientific Research Applications
- Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Some compounds demonstrated potent effects against prostate cancer .
Antitumor and Cytotoxic Activity
Future Directions
The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for activity against various biological targets, studying its mechanism of action, and optimizing its properties for potential therapeutic use .
properties
IUPAC Name |
3-[(3-methoxyphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-22-13-5-4-6-14(9-13)23-10-12-11-24-18-19-16-8-3-2-7-15(16)17(21)20(12)18/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAQRLXJQDBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821867 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one |
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